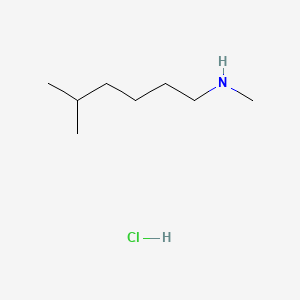
Methyl(5-methylhexyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(5-methylhexyl)amine hydrochloride is an organic compound that belongs to the class of amines. It is a derivative of methylamine, where the hydrogen atom in the methyl group is replaced by a 5-methylhexyl group. This compound is typically found in its hydrochloride salt form, which enhances its stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(5-methylhexyl)amine hydrochloride can be achieved through several methods. Another method involves the reaction of methylamine with 5-methylhexyl chloride under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reaction is carried out in large reactors, and the product is purified through crystallization and recrystallization processes to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
Methyl(5-methylhexyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
Methyl(5-methylhexyl)amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in studies involving amine metabolism and enzyme interactions.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl(5-methylhexyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amine metabolism, leading to the formation of various metabolites. These interactions can affect cellular processes and biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Methylamine: The simplest primary amine, with a formula of CH3NH2.
Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen atom.
Trimethylamine: A tertiary amine with three methyl groups attached to the nitrogen atom.
Uniqueness
Methyl(5-methylhexyl)amine hydrochloride is unique due to the presence of the 5-methylhexyl group, which imparts distinct chemical and physical properties compared to simpler amines.
Properties
Molecular Formula |
C8H20ClN |
|---|---|
Molecular Weight |
165.70 g/mol |
IUPAC Name |
N,5-dimethylhexan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H19N.ClH/c1-8(2)6-4-5-7-9-3;/h8-9H,4-7H2,1-3H3;1H |
InChI Key |
YKGMJXBKLFAWAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCNC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















